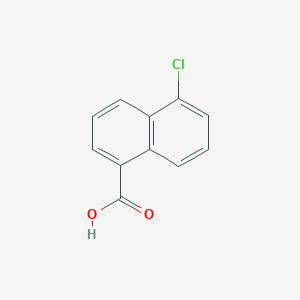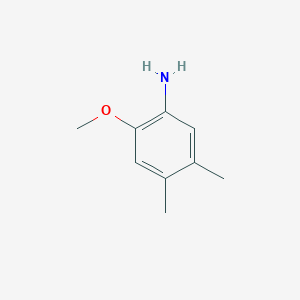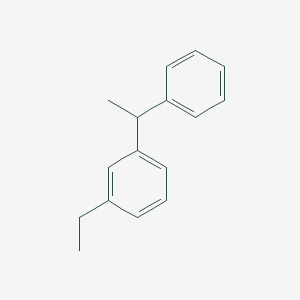
Benzene, 1-ethyl-3-(1-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethyl-3-(1-phenylethyl)-, also known as Ethylphenidate, is a synthetic compound that belongs to the class of psychostimulant drugs. It is a derivative of methylphenidate and has gained popularity as a research chemical due to its potential use in the treatment of attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The mechanism of action of Benzene, 1-ethyl-3-(1-phenylethyl)-te involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve attention and focus.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Benzene, 1-ethyl-3-(1-phenylethyl)-te include increased heart rate, blood pressure, and body temperature. It also causes an increase in the levels of dopamine and norepinephrine in the brain, which leads to improved attention and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzene, 1-ethyl-3-(1-phenylethyl)-te in lab experiments is that it is a potent psychostimulant drug that can be used to study the effects of dopamine and norepinephrine on the brain. However, one limitation is that it can be difficult to obtain and may require special permits and licenses.
Direcciones Futuras
For the study of Benzene, 1-ethyl-3-(1-phenylethyl)-te include further research into its potential use in the treatment of ADHD, depression, narcolepsy, and obesity. Additionally, more studies are needed to understand the long-term effects of Benzene, 1-ethyl-3-(1-phenylethyl)-te on the brain and body. Finally, research is needed to develop new and improved synthesis methods for Benzene, 1-ethyl-3-(1-phenylethyl)-te that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of Benzene, 1-ethyl-3-(1-phenylethyl)-te involves the reaction of ethylphenidate hydrochloride with sodium bicarbonate in the presence of water and acetone. The reaction is carried out under reflux conditions, and the resulting product is purified using a vacuum filtration method.
Aplicaciones Científicas De Investigación
Benzene, 1-ethyl-3-(1-phenylethyl)-te has been extensively studied for its potential use in the treatment of ADHD. It is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus. Additionally, it has been studied for its potential use in the treatment of depression, narcolepsy, and obesity.
Propiedades
Número CAS |
18908-71-9 |
|---|---|
Nombre del producto |
Benzene, 1-ethyl-3-(1-phenylethyl)- |
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-ethyl-3-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-8-7-11-16(12-14)13(2)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
Clave InChI |
SVYSEUKEQTUMPE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
SMILES canónico |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



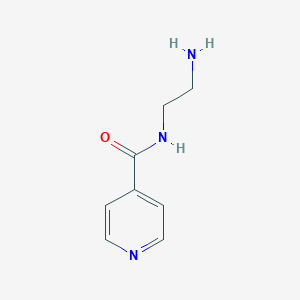
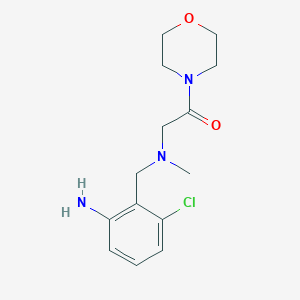
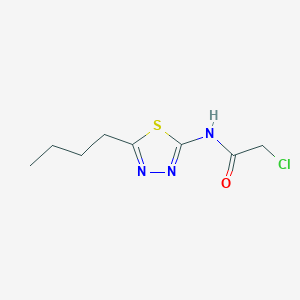





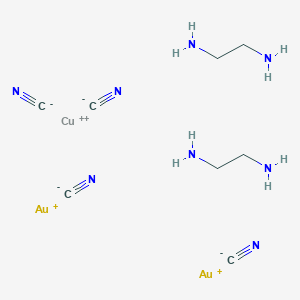

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)
